molecular formula C8H10S B093611 3,4-Dimethylbenzenethiol CAS No. 18800-53-8

3,4-Dimethylbenzenethiol

Cat. No. B093611
CAS RN: 18800-53-8
M. Wt: 138.23 g/mol
InChI Key: IDKCKPBAFOIONK-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzenethiol is a chemical compound that is a derivative of benzenethiol with two methyl groups attached to the benzene ring. Although none of the provided papers directly discuss 3,4-Dimethylbenzenethiol, they do provide insights into the synthesis, structure, and properties of related compounds, which can be useful in understanding the chemistry of 3,4-Dimethylbenzenethiol.

Synthesis Analysis

The synthesis of related compounds often involves the use of nucleophilic aromatic substitution, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . Similarly, the synthesis of 3,5-dimethyl/3,7-dimethyl-4H-1,4-benzothiazines involves the condensation and oxidative cyclization of 2-amino-3-methyl/5-methylbenzenethiols with compounds containing active methylene groups . These methods could potentially be adapted for the synthesis of 3,4-Dimethylbenzenethiol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 3,4-Dimethylbenzenethiol can be determined using spectroscopic methods such as NMR, IR, and X-ray crystallography . For instance, the molecular structures of various phosphorus-containing benzene derivatives were confirmed by these techniques, with X-ray crystallography revealing large bond angles around phosphorus atoms . These methods would be applicable to determine the molecular structure of 3,4-Dimethylbenzenethiol.

Chemical Reactions Analysis

The chemical reactions of related compounds can provide insights into the reactivity of 3,4-Dimethylbenzenethiol. For example, the Diels-Alder reaction of 3,4-dimethylpenta-1,3-diene with maleic anhydride shows the potential for cycloaddition reactions involving dienes . Although 3,4-Dimethylbenzenethiol is not a diene, its methyl groups could influence its reactivity in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3,4-Dimethylbenzenethiol can be inferred from their synthesis and molecular structure. For example, the steric hindrance in bis(dimesitylphosphino)benzene derivatives affects their redox properties . The presence of methyl groups in 3,4-Dimethylbenzenethiol would also affect its physical properties, such as boiling point and solubility, and its chemical properties, such as acidity and reactivity.

Scientific Research Applications

1. Chemical Synthesis Studies

  • Application Summary : 3,4-Dimethylbenzenethiol is used as a building block in chemical synthesis studies .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Unfortunately, the exact details are not provided in the source .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound could be used to synthesize a variety of other organic compounds .

2. Synthesis of Polyhydrido Copper Nanoclusters

  • Application Summary : 3,4-Dimethylbenzenethiol is used in the synthesis of a polyhydrido copper nanocluster, [Cu14H10(PPh3)8(SPhMe2)3]+ .
  • Methods of Application : The nanocluster adopts a distorted fcc structure. One cube-vertex copper atom, coordinated by the three thiolate ligands and a PPh3, protrudes outwards from the fcc metal framework .
  • Results or Outcomes : The twisting of the three thiolate ligands about the threefold axis lowers the symmetry from Oh (Cu14) to C3, forming racemic pairs of intrinsic chiral clusters in crystalline solid-state .

Safety And Hazards

3,4-Dimethylbenzenethiol is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, eye protection, and face protection are advised .

properties

IUPAC Name

3,4-dimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKCKPBAFOIONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066418
Record name Benzenethiol, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylbenzenethiol

CAS RN

18800-53-8
Record name 3,4-Dimethylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18800-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Xylenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018800538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 3,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenethiol, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylbenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-XYLENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4F41SS351
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
PR Sharma, V Gupta, DC Gautam… - Phosphorus, Sulfur, and …, 2003 - Taylor & Francis
The synthesis of 7-bromo/5,6-dimethyl-4 H -1,4-benzothiazines and their conversion into sulfones is reported. The 7-bromo/5,6-dimethyl-4 H -1,4-benzothiazines were synthesized by …
Number of citations: 15 www.tandfonline.com
A Testolin, V Pifferi, L Falciola, C Ingrosso, F Petronella… - 2018 - air.unimi.it
A novel synthetic route for the synthesis of gold nanoparticles (AuNPs) modified graphene electrodes has been developed: Reduced Graphene Oxide (RGO) sheets are functionalized …
Number of citations: 3 air.unimi.it
A Testolin, V Pifferi, L Falciola, I Chiara, C Michela… - 2018 - air.unimi.it
In this work, a novel synthetic route for the synthesis of hybrid materials made of colloidal nanoparticles (NPs) and graphene-based electrodes is presented. In more details, Reduced …
Number of citations: 0 air.unimi.it
C Ingrosso, M Corricelli, A Disha, F Bettazzi… - … and Nanotechnology in …, 2020 - Springer
A novel hybrid nanocomposite, formed of Reduced Graphene Oxide (RGO) flakes surface functionalized with 1-pyrene carboxylic acid (PCA) and decorated by Au nanoparticles (NPs), …
Number of citations: 7 link.springer.com
C Ingrosso, M Corricelli, A Disha, E Fanizza, GV Bianco… - Carbon, 2019 - Elsevier
A facile in situ colloidal approach is reported to synthesize a novel hybrid nanocomposite formed of 3,4-dimethylbenzenethiol (DMBT)-capped Au NPs, decorating flakes of 1-pyrene-…
Number of citations: 14 www.sciencedirect.com
I OKABAYASHI, M KIMURA, H FUJIWARA… - Chemical and …, 1987 - jstage.jst.go.jp
Various dimethyl-substituted thioxanthones were prepared by the condensation reaction of 2-mercaptobenzoic acid and o-, m-, or p-xylene in sulfuric acid. Some of them are novel …
Number of citations: 7 www.jstage.jst.go.jp
W Guo, W Tan, M Zhao, K Tao, LY Zheng, Y Wu… - RSC …, 2017 - pubs.rsc.org
An efficient and convenient photocatalytic direct C-3 sulfenylation of indoles with thiophenols has been developed for the construction of 3-sulfenylations. This protocol employs …
Number of citations: 70 pubs.rsc.org
G Liang, JH Wang, T Lei, YY Cheng, C Zhou… - Organic …, 2021 - ACS Publications
An aerobic metal-free, visible-light-induced regioselective thiolation of phenols with thiophenols is reported. The cross-coupling protocol exhibits great functional group tolerance and …
Number of citations: 21 pubs.acs.org
Y Li, R Juarez-Mosqueda, Y Song, Y Zhang, J Chai… - Nanoscale, 2020 - pubs.rsc.org
Understanding the critical roles of ligands (eg thiolates, SR) in the formation of metal nanoclusters of specific sizes has long been an intriguing task since the report of ligand exchange-…
Number of citations: 23 pubs.rsc.org
M Hu, C Ma, C Chen - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
The title complex, [Fe3(C8H9S)6(CO)6], contains one FeII atom and two Fe(CO)3 subclusters connected through six 3,4-dimethylbenzenethiolate (μ2-S) ligands. The compound …
Number of citations: 2 scripts.iucr.org

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